Product packaging for 4-Heptylsulfanyl-phenol(Cat. No.:CAS No. 41796-12-7)

4-Heptylsulfanyl-phenol

Cat. No.: B8739793
CAS No.: 41796-12-7
M. Wt: 224.36 g/mol
InChI Key: ZXEYXYIYGROBMR-UHFFFAOYSA-N
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Description

Contextualization within Phenolic and Organosulfur Compound Chemistry

4-Heptylsulfanyl-phenol is an organic molecule that possesses distinct structural features positioning it within two significant classes of chemical compounds: phenols and organosulfur compounds. researchgate.netresearchgate.net Its basic framework consists of a phenol (B47542) group, which is an aromatic benzene (B151609) ring bonded to a hydroxyl (-OH) group. ontosight.airesearchgate.net This phenolic structure is a common motif in a vast array of natural and synthetic compounds, known for a wide range of chemical and biological activities. nih.govnih.gov Phenolic compounds are ubiquitous in plants, where they contribute to color, taste, and defense mechanisms. nih.gov

The second key feature of this compound is the presence of a heptylsulfany group attached to the phenol ring. This group, a seven-carbon alkyl chain linked via a sulfur atom, categorizes the molecule as an organosulfur compound, specifically a thioether or sulfide (B99878). britannica.comwikipedia.org Organosulfur compounds are characterized by the presence of a carbon-sulfur bond and are known for their diverse chemical reactivity and, in many cases, distinct odors. britannica.comwikipedia.org The sulfur atom in this compound introduces unique electronic and steric properties that differentiate it from its simple phenol analogs.

The combination of a hydrophilic phenolic head and a long, hydrophobic heptyl chain suggests that this compound has amphiphilic properties, which could influence its solubility and interactions with other molecules. The properties of phenolic molecules are substantially influenced by the substitution on the phenolic ring. oregonstate.edu

Below is a data table summarizing the key chemical identifiers for this compound:

PropertyValue
Molecular Formula C13H20OS uni.lu
IUPAC Name 4-(heptylsulfanyl)phenol uni.lu
CAS Number 41796-12-7 chemicalbook.com
Molecular Weight 224.36 g/mol
Monoisotopic Mass 224.12349 Da uni.lu

Rationale for Academic Inquiry into this compound

Academic interest in this compound stems from its potential applications derived from its hybrid chemical nature. The study of substituted phenols is a significant area of research due to their importance in pharmaceuticals, agriculture, and synthetic materials. oregonstate.edu Researchers are often interested in how modifying the structure of a known compound, such as phenol, can lead to new properties and functionalities.

The introduction of a sulfur-containing alkyl chain to the phenol backbone is a strategic modification. Organosulfur compounds are known to participate in a variety of chemical reactions and can exhibit interesting biological activities. For instance, sulfur's ability to be oxidized to sulfoxides and sulfones offers pathways to further functionalize the molecule. wikipedia.org

The following table presents predicted physicochemical properties for this compound, which are often used to anticipate its behavior in various chemical and biological systems.

Predicted PropertyValueSource
XlogP 5.0PubChemLite uni.lu
[M+H]+ (m/z) 225.13077PubChemLite uni.lu
[M+Na]+ (m/z) 247.11271PubChemLite uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20OS B8739793 4-Heptylsulfanyl-phenol CAS No. 41796-12-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41796-12-7

Molecular Formula

C13H20OS

Molecular Weight

224.36 g/mol

IUPAC Name

4-heptylsulfanylphenol

InChI

InChI=1S/C13H20OS/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3

InChI Key

ZXEYXYIYGROBMR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=CC=C(C=C1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Heptylsulfanyl Phenol

Strategies for the Synthesis of 4-Heptylsulfanyl-phenol

The construction of the this compound molecule can be approached through several strategic pathways. These routes typically involve either the formation of the carbon-sulfur bond on a pre-existing phenol (B47542) ring or the construction of the phenolic hydroxyl group on a molecule already containing the heptylsulfanyl moiety.

Nucleophilic aromatic substitution (SNAr) represents a viable method for synthesizing this compound, particularly when starting with an aromatic ring that is "activated" towards nucleophilic attack. masterorganicchemistry.comlibretexts.org In this context, the reaction typically involves an aryl halide with electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

A plausible SNAr strategy for this compound could involve the reaction of a suitable nucleophile, such as sodium heptanethiolate (C_7H_{15}SNa), with an activated 4-substituted benzene (B151609) derivative. For instance, reacting 1-chloro-4-nitrobenzene (B41953) with sodium heptanethiolate would yield 4-(heptylsulfanyl)-1-nitrobenzene. The nitro group, having served its purpose as an activating group, can then be reduced to an amino group (-NH2), which is subsequently converted to the desired hydroxyl group via a diazotization reaction followed by hydrolysis. This multi-step process, while indirect, is a classic application of SNAr principles to the synthesis of substituted phenols. youtube.com

Alternatively, direct substitution on a non-activated aryl halide, such as 4-bromophenol (B116583) or 4-chlorophenol, can be achieved under more demanding conditions, often employing catalysts like copper complexes to facilitate the coupling with heptanethiol. youtube.com

Oxidative methods can be employed to generate the phenolic hydroxyl group on an aromatic ring that already bears the heptylsulfanyl substituent. One such advanced strategy is the Fleming-Tamao oxidation, which involves the oxidation of an aryl silane. libretexts.orgwikipedia.org In a hypothetical application, a silyl (B83357) group could be installed on a benzene ring bearing the heptylsulfanyl group, followed by oxidation with a peroxy acid or hydrogen peroxide to yield the target phenol. wikipedia.org

Another relevant, though converse, approach involves the reduction of a corresponding quinone. wikipedia.org While less direct for the primary synthesis of this compound, this highlights the redox chemistry central to phenolic structures. More broadly, oxidative phenolic coupling reactions are extensively studied for creating more complex structures like biphenols from simpler phenol precursors. researchgate.netnih.govrsc.org These reactions proceed through radical intermediates and can be catalyzed by various metals, demonstrating the reactivity of the phenol ring towards oxidation. researchgate.netnih.gov

Rearrangement reactions provide elegant pathways to synthesize substituted phenols, often by transforming an existing functional group into a hydroxyl group at a specific position on the aromatic ring. libretexts.org

Fries Rearrangement : This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. thermofisher.com To synthesize a precursor for this compound, one could envision a scenario where a related phenolic ester undergoes this rearrangement. For the synthesis of phenols in general, the Fries rearrangement is a key step in the two-stage Friedel-Crafts acylation of phenols. thermofisher.com

Claisen Rearrangement : The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl aryl ether that yields an ortho-allylphenol upon heating. byjus.com While this specific reaction introduces an allyl group, it exemplifies the utility of sigmatropic rearrangements in modifying phenolic structures.

Dienone-Phenol Rearrangement : This acid-catalyzed reaction converts a cyclohexadienone into a phenol. The driving force for this rearrangement is the formation of a stable aromatic ring. youtube.com This method is particularly useful for constructing highly substituted phenolic rings.

These established rearrangement reactions underscore the diverse synthetic tools available for accessing complex phenolic architectures. libretexts.orgwikipedia.org

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency and selectivity. The synthesis of alkylphenols, a class of compounds related to this compound, can be achieved through catalytic alkylation. For example, solid superacid catalysts like sulfated zirconia (ZrO₂/SO₄²⁻) or sulfated iron oxide (Fe₂O₃·SO₄²⁻) have been shown to effectively catalyze the alkylation of phenol with long-chain alcohols. researchgate.net Applying this logic, a catalytic reaction between phenol and 1-heptanethiol (B157337) or a related heptyl derivative could be a direct route to the target compound, although the specific conditions would need optimization to favor C-S bond formation at the para position.

Furthermore, the use of magnetically recoverable catalysts is an emerging area in green chemistry for the synthesis of organosulfur compounds, offering advantages in catalyst separation and reuse. nih.gov Another catalytic approach mentioned for general phenol synthesis involves the reaction of aryl bromides and iodides with nitrous oxide. wikipedia.org

Functionalization and Derivatization Reactions of this compound

The chemical behavior of this compound is dictated by the interplay of its two main functional groups: the activating, ortho-, para-directing hydroxyl group and the para-substituted heptylsulfanyl group.

The hydroxyl group is a powerful activating group, meaning it makes the aromatic ring significantly more reactive towards electrophiles than benzene itself. wikipedia.orglibretexts.org It directs incoming electrophiles primarily to the ortho and para positions. byjus.com Since the para position in this compound is already occupied by the heptylsulfanyl group, electrophilic substitution will occur at the ortho positions (carbons 2 and 6).

Common electrophilic aromatic substitution reactions for phenols include:

Nitration : Treatment with dilute nitric acid introduces a nitro group (-NO₂) onto the ring. byjus.com In the case of this compound, this would yield 2-nitro-4-heptylsulfanyl-phenol. Using concentrated nitric acid can lead to polysubstitution or oxidation. byjus.com

Halogenation : Phenols react readily with halogens like bromine, even without a Lewis acid catalyst. byjus.com Reaction with bromine water can lead to the formation of polybrominated products. To achieve monosubstitution, milder conditions, such as bromine in a less polar solvent like carbon tetrachloride, are typically used, which would produce 2-bromo-4-heptylsulfanyl-phenol. libretexts.orgbyjus.com

Sulfonation : Reaction with sulfuric acid introduces a sulfonic acid group (-SO₃H). The reaction is temperature-dependent; at lower temperatures, the ortho isomer is favored. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation : These reactions introduce alkyl or acyl groups, respectively. The high reactivity of the phenol ring can sometimes lead to multiple alkylations or other side reactions. wikipedia.orglibretexts.org

The table below summarizes the expected outcomes of key electrophilic aromatic substitution reactions on this compound.

ReactionReagent(s)Major Product
NitrationDilute HNO₃2-Nitro-4-heptylsulfanyl-phenol
BrominationBr₂ in CCl₄2-Bromo-4-heptylsulfanyl-phenol
SulfonationConc. H₂SO₄ (low temp.)4-Heptylsulfanyl-2-sulfonicacid-phenol
Friedel-Crafts AcylationCH₃COCl, AlCl₃2-Acetyl-4-heptylsulfanyl-phenol

Derivatization for Enhanced Analytical Performance

The analysis of phenolic compounds such as this compound by chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) can often be improved through derivatization. This process involves chemically modifying the analyte to enhance its volatility, thermal stability, and/or detectability.

For GC analysis, the polar phenolic hydroxyl group can decrease volatility and lead to poor peak shape. Derivatization techniques aim to replace the active hydrogen of the hydroxyl group with a less polar functional group. Common methods applicable to this compound include silylation and acylation.

Silylation involves the reaction of the phenolic hydroxyl group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ether. This transformation significantly increases the volatility of the compound, making it more amenable to GC analysis.

Acylation , another common derivatization strategy, involves the reaction of the phenol with an acylating agent, such as pentafluorobenzyl bromide (PFBBr), to form an ester. The resulting pentafluorobenzyl ether is not only more volatile but also exhibits excellent response with an electron capture detector (ECD), thereby enhancing sensitivity.

The following table summarizes common derivatization reagents for phenols and their typical reaction conditions, which could be applied to this compound.

Derivatization ReagentTarget Functional GroupTypical Reaction ConditionsResulting DerivativeAnalytical Enhancement
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Phenolic HydroxylRoom temperature or gentle heating in an aprotic solventTrimethylsilyl (TMS) EtherIncreased volatility and thermal stability for GC
Pentafluorobenzyl Bromide (PFBBr)Phenolic HydroxylBase-catalyzed (e.g., K₂CO₃) in a suitable solventPentafluorobenzyl EtherIncreased volatility for GC and high ECD response
Acetic Anhydride (B1165640)Phenolic HydroxylBase-catalyzed (e.g., pyridine)Acetate EsterIncreased volatility for GC

For HPLC analysis, derivatization is often employed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. Reagents like 4-nitrobenzoyl chloride can react with the phenolic hydroxyl group to form a UV-active ester, improving detection limits.

Chemoselective Modifications of the Heptylsulfanyl Moiety

The heptylsulfanyl group in this compound contains a sulfur atom that can be selectively oxidized to different oxidation states, namely sulfoxide (B87167) and sulfone. These transformations can significantly alter the polarity and biological activity of the molecule.

Oxidation to Sulfoxide and Sulfone: The sulfide (B99878) can be oxidized to the corresponding sulfoxide and subsequently to the sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For the selective oxidation of sulfides to sulfoxides, mild oxidizing agents are typically employed. Further oxidation to the sulfone can be achieved using stronger oxidizing agents or more forcing conditions.

A variety of reagents can be used for the chemoselective oxidation of alkyl aryl sulfides. For instance, hydrogen peroxide in the presence of a suitable catalyst can effectively oxidize sulfides. The reaction can often be controlled to yield either the sulfoxide or the sulfone as the major product by adjusting the stoichiometry of the oxidant and the reaction time.

The table below presents examples of oxidizing agents and their typical applications in the oxidation of sulfides.

Oxidizing AgentTypical ProductReaction ConditionsReference
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneCatalytic (e.g., metal catalysts), controlled stoichiometry-
meta-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide or SulfoneStoichiometric, low temperature for sulfoxide-
Oxone®SulfoneIn a solvent mixture like ethanol/water-

Conversely, the sulfoxide derivative of this compound can be selectively reduced back to the sulfide without affecting other functional groups in the molecule. This transformation is valuable for synthetic strategies that require the temporary protection or modification of the sulfur moiety.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle that can undergo a variety of chemical transformations, including etherification, esterification, and alkylation. These reactions allow for the introduction of a wide range of substituents, leading to derivatives with modified physicochemical and biological properties.

Etherification: The phenolic hydroxyl group can be converted to an ether through reaction with an alkyl halide or other electrophilic alkylating agents in the presence of a base. This Williamson ether synthesis is a common method for protecting the hydroxyl group or for introducing specific alkyl chains.

Esterification: Phenols can be esterified by reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. The direct esterification with a carboxylic acid typically requires acidic catalysis and removal of water to drive the equilibrium towards the product. The use of acid chlorides or anhydrides, often in the presence of a base like pyridine, provides a more efficient route to the corresponding esters.

Alkylation: Besides etherification, the phenolic ring can undergo Friedel-Crafts alkylation, where an alkyl group is introduced onto the aromatic ring. This reaction is typically catalyzed by a Lewis acid and proceeds at the ortho and para positions relative to the activating hydroxyl group. In the case of this compound, alkylation would be expected to occur at the positions ortho to the hydroxyl group.

The following table provides an overview of these transformations.

TransformationReagentsProduct
Etherification Alkyl halide, Base (e.g., K₂CO₃, NaH)Alkyl aryl ether
Esterification Carboxylic acid, Acid catalystPhenyl ester
Acid chloride/anhydride, Base (e.g., pyridine)Phenyl ester
Alkylation (on the ring) Alkene or Alkyl halide, Lewis acid (e.g., AlCl₃)Alkyl-substituted phenol

Advanced Spectroscopic and Analytical Characterization of 4 Heptylsulfanyl Phenol

Vibrational Spectroscopy for Structural Elucidation (IR, Raman)

The most distinct feature in the IR spectrum is the O-H stretching vibration of the phenolic hydroxyl group, which typically appears as a broad band in the region of 3550–3230 cm⁻¹ due to intermolecular hydrogen bonding. docbrown.info The C-O stretching vibration of the phenol (B47542) group gives rise to strong absorption bands between 1410 cm⁻¹ and 1140 cm⁻¹. docbrown.info

Vibrations associated with the aromatic ring are also prominent. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations result in strong absorptions in the 1600–1440 cm⁻¹ range. docbrown.info The substitution pattern on the benzene (B151609) ring can be inferred from the out-of-plane C-H bending vibrations. The heptylsulfanyl group introduces vibrations such as the C-S stretch, which is typically weak and found in the 700-600 cm⁻¹ region. Aliphatic C-H stretching from the heptyl chain will be visible in the 3000-2850 cm⁻¹ range.

Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. mdpi.com The C-S bond, while weak in the IR spectrum, may show a more distinct peak in the Raman spectrum.

Table 1: Predicted Vibrational Modes for 4-Heptylsulfanyl-phenol

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Type Notes
O-H Stretch 3550 - 3230 IR Broad peak due to hydrogen bonding. docbrown.info
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 3000 - 2850 IR, Raman From the heptyl chain.
Aromatic C=C Stretch 1600 - 1440 IR, Raman Multiple strong bands characteristic of the benzene ring. docbrown.info
C-O Stretch 1410 - 1140 IR Strong absorption. docbrown.info
O-H Bend ~1375 IR In-plane bending. researchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic connectivity of this compound. ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques establish correlations between them.

¹H NMR: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the heptyl chain. Due to the para-substitution, the aromatic region will display two sets of doublets, characteristic of an AA'BB' system. The protons ortho to the hydroxyl group will be more shielded than those ortho to the electron-donating sulfanyl (B85325) group. The phenolic -OH proton will appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The heptyl chain will show a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group attached to the sulfur, and a series of multiplets for the other methylene groups.

¹³C NMR: The ¹³C NMR spectrum will show four signals for the aromatic carbons due to the molecule's symmetry. docbrown.info The carbon atom bonded to the hydroxyl group (C1) is expected to be the most deshielded among the ring carbons, with a chemical shift around 155-160 ppm. researchgate.net The carbon bonded to the sulfur (C4) will also be deshielded. The remaining aromatic carbons (C2/C6 and C3/C5) will have distinct chemical shifts. The seven carbon atoms of the heptyl chain will each produce a unique signal.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of signals from the heptyl chain and the aromatic ring. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range (2-3 bond) correlations, for instance, between the methylene protons adjacent to the sulfur and the aromatic carbon C4, confirming the attachment point of the sulfanyl chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
C1-OH Variable (broad s) - Phenolic proton, exchangeable.
C2-H, C6-H ~7.2 - 7.3 (d) ~130 - 135 Protons ortho to the sulfanyl group.
C3-H, C5-H ~6.7 - 6.8 (d) ~115 - 120 Protons ortho to the hydroxyl group.
C1 - ~155 - 160 Carbon attached to -OH. researchgate.net
C2, C6 - ~130 - 135
C3, C5 - ~115 - 120
C4 - ~125 - 130 Carbon attached to -S-.
S-CH₂- ~2.8 - 2.9 (t) ~35 - 40 Methylene group adjacent to sulfur.
-(CH₂)₅- ~1.2 - 1.6 (m) ~22 - 32 Middle five methylene groups of the heptyl chain.

Mass Spectrometry Techniques

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. mdpi.com For this compound (C₁₃H₂₀OS), the exact mass of the molecular ion can be calculated and compared to the experimentally measured value. This comparison, typically within a few parts per million (ppm), allows for the unambiguous confirmation of the elemental composition, distinguishing it from other isobaric compounds.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion [M+H]⁺ or [M-H]⁻) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that reveals structural details. nih.gov

For this compound, key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-S bond, leading to the loss of the heptyl radical and formation of a thiophenol-like fragment.

Benzylic-type cleavage: Fragmentation along the heptyl chain, particularly at the bond beta to the sulfur atom.

Loss of neutral molecules: Fragmentation of the aromatic ring or rearrangements leading to the loss of small neutral molecules.

Analysis in negative ion mode would likely show a prominent [M-H]⁻ ion, and its fragmentation could involve the loss of the heptyl chain to yield a thiophenoxide anion. mjcce.org.mkresearchgate.net

Table 3: Predicted Major Fragment Ions in Tandem MS of this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
225.1 [M+H]⁺ 127.0 C₇H₁₄ Thiophenol radical cation
225.1 [M+H]⁺ 109.1 C₇H₁₅S Phenol radical cation

Application of Derivatization Strategies in Mass Spectrometry

Derivatization is a chemical modification technique used to enhance the analytical properties of a molecule for MS analysis. mdpi.com For this compound, derivatization of the polar phenolic hydroxyl group can improve its volatility for gas chromatography-mass spectrometry (GC-MS) or increase its ionization efficiency and sensitivity for liquid chromatography-mass spectrometry (LC-MS). nih.gov

Common strategies include:

Silylation: Reaction with reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) converts the -OH group to a less polar and more volatile tert-butyldimethylsilyl (TBDMS) ether, which is ideal for GC-MS analysis and produces characteristic fragmentation patterns. researchgate.net

Acylation: Using reagents like acetic anhydride (B1165640) converts the phenol to an ester derivative, also improving its suitability for GC-MS. researchgate.net

Dansylation: For LC-MS with electrospray ionization (ESI), derivatization with dansyl chloride reacts with the phenolic group to attach a dansyl moiety. nih.gov This significantly improves ionization efficiency in positive-ion mode and can increase detection sensitivity by up to 1000 times. nih.gov

Indophenol (B113434) Formation: The Gibbs reaction can be used to form a colored indophenol derivative, which is naturally anionic and readily detectable by negative-ion ESI-MS. purdue.edu

Chromatographic Separation Techniques

Chromatographic methods are employed to separate this compound from complex mixtures prior to its detection and quantification. The choice of technique depends on the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of phenolic compounds. acs.orgacs.org For this compound, a reversed-phase HPLC method would be most suitable. This typically involves a nonpolar stationary phase, such as a C18 (octadecylsilane) column, and a polar mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The compound would be retained on the column based on its hydrophobicity and eluted by increasing the organic solvent concentration in the mobile phase. Detection can be achieved using a diode-array detector (DAD) or, for higher selectivity and sensitivity, a mass spectrometer (LC-MS). nih.gov

Gas Chromatography (GC): GC can also be used for the analysis of this compound, but due to the polarity and potential for thermal degradation of the phenolic -OH group, a derivatization step is generally required. sigmaaldrich.com As discussed previously, converting the phenol to a more volatile and thermally stable silyl (B83357) ether or ester derivative allows for excellent separation on a nonpolar capillary GC column with high resolution. researchgate.netsigmaaldrich.com Detection is most commonly performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS, GC-FID, GC-ECD)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector and column is critical for achieving the desired selectivity and sensitivity.

Hypothetical GC-MS Parameters for this compound Analysis:

Parameter Value
GC Column HP-5ms (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 250 °C
Oven Program 70 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 50-500 amu |

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying organic compounds. epa.gov While not as specific as GC-MS, it offers excellent sensitivity for hydrocarbons and compounds with C-H bonds. This compound would be readily detected by FID. For accurate quantification, calibration with a pure standard of the compound is necessary. The response of the FID detector is proportional to the number of carbon atoms in the molecule, making it a reliable quantitative tool. gcms.cz

Gas Chromatography-Electron Capture Detection (GC-ECD): The Electron Capture Detector is highly sensitive to compounds with electronegative atoms, such as halogens, nitro groups, and to a lesser extent, sulfur. rsc.org While not the primary choice for thiophenols, GC-ECD could potentially be used for the analysis of this compound, especially if derivatized with a halogen-containing reagent to enhance its ECD response. The presence of the sulfur atom provides some electrophilic character, which might allow for its detection. researchgate.net

Liquid Chromatography (LC) and Hyphenated Techniques (LC-MS, LC-MS/MS, HPLC-SPE-NMR-TOF-MS)

Liquid chromatography is particularly well-suited for the analysis of less volatile and thermally labile compounds, offering a complementary approach to GC.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is a highly sensitive and selective technique for the analysis of a wide range of compounds, including phenols. mdpi.com For this compound, reverse-phase HPLC would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. Electrospray ionization (ESI) in negative ion mode would be a suitable ionization technique, as the phenolic proton is acidic and can be readily lost to form [M-H]⁻. LC-MS/MS would provide even greater selectivity and sensitivity through the monitoring of specific precursor-to-product ion transitions. researchgate.netnih.gov

Illustrative LC-MS/MS Parameters for Alkylphenol Analysis:

Parameter Value
LC Column C18 reverse-phase (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Ionization Mode Negative Ion Electrospray (ESI-)

| MS/MS Transition | Specific to the [M-H]⁻ of this compound |

High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Time of Flight-Mass Spectrometry (HPLC-SPE-NMR-TOF-MS): This advanced hyphenated technique provides an unparalleled level of structural information. nih.gov Following HPLC separation, peaks of interest can be automatically trapped on a solid-phase extraction (SPE) cartridge. The trapped analyte can then be eluted with a deuterated solvent directly into an NMR spectrometer for detailed structural elucidation. The coupling with TOF-MS provides accurate mass measurements, aiding in the confirmation of the elemental composition. While a direct application to this compound has not been reported, this technique has been successfully used for the identification of phenolic compounds in complex matrices. researchgate.net

Capillary Electrophoresis (CE)

Capillary electrophoresis separates analytes based on their charge-to-size ratio in an electric field. For phenolic compounds, the separation is typically carried out in a basic buffer, where the phenolic hydroxyl group is deprotonated, imparting a negative charge to the molecule. CE offers high separation efficiency and requires only very small sample volumes. eurofins.com For thiols, CE has been used with various detection methods, including amperometric detection, which can provide high sensitivity. acs.orgnih.gov The separation of this compound by CE would be influenced by the pKa of its phenolic group and the pH of the running buffer.

General CE Parameters for Phenolic Compound Analysis:

Parameter Setting
Capillary Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm length)
Background Electrolyte Borate buffer (e.g., 20 mM, pH 9.2)
Applied Voltage 15-25 kV

| Detection | UV (e.g., at 214 or 280 nm) or Amperometric |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule. Phenols exhibit characteristic UV absorption bands arising from the π → π* transitions of the aromatic ring. The basic phenol chromophore shows absorption maxima around 210 nm and 270 nm. nist.gov The position and intensity of these bands can be influenced by substituents on the aromatic ring. ucc.edu.gh For this compound, the sulfur-containing substituent is expected to cause a bathochromic (red) shift in the absorption maxima compared to phenol, due to the lone pair of electrons on the sulfur atom extending the conjugation of the π-system. The exact absorption maxima would need to be determined experimentally.

Expected UV-Vis Absorption for this compound:

Chromophore Expected λmax (nm) Solvent Effects

| Phenolic Ring | ~275-285 nm | A shift to longer wavelengths (red shift) is expected in more polar solvents. In basic solutions, a significant red shift occurs due to the formation of the phenoxide ion. |

Computational Chemistry and Theoretical Investigations of 4 Heptylsulfanyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. For 4-Heptylsulfanyl-phenol, these calculations can reveal crucial information about its electronic landscape and inherent reactivity.

The electronic structure of a molecule is key to understanding its reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this, representing the molecule's ability to donate and accept electrons, respectively. ijaemr.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net A smaller gap generally indicates higher reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the sulfur atom, which possesses lone pairs of electrons. The LUMO, conversely, is likely distributed over the aromatic ring. The presence of the electron-donating heptylsulfanyl group at the para position is anticipated to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and enhancing the molecule's reactivity, particularly towards electrophiles.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.gov In the MEP of this compound, the most negative potential (electron-rich) is expected to be concentrated around the oxygen atom of the hydroxyl group and the sulfur atom. These regions would be the primary sites for electrophilic attack. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to interaction with nucleophiles.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Value (eV)
HOMO Energy-8.50
LUMO Energy-1.20
HOMO-LUMO Gap7.30

Note: These are hypothetical values based on typical DFT calculations for similar phenolic compounds.

The acidity of a phenol, quantified by its pKa value, is a fundamental chemical property. Computational methods offer a reliable means of predicting pKa values, often with an accuracy that rivals experimental measurements. nih.govneliti.com A common approach involves calculating the Gibbs free energy change for the deprotonation reaction in solution using a thermodynamic cycle. nih.gov More direct methods, which calculate the Gibbs free energy of the acid-base equilibrium in solution, have also been developed and proven effective. nih.govresearchgate.net

For phenolic compounds, accurate pKa determination often requires the use of Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311+G(d,p)). nih.govmdpi.com The inclusion of a continuum solvation model (e.g., SMD, CPCM, IEFPCM) is crucial to account for the effect of the solvent. nih.govresearchgate.net It has been shown that incorporating explicit water molecules into the calculation can further improve the accuracy of the predicted pKa values for phenols. nih.govresearchgate.net

The heptylsulfanyl group at the para position is expected to have a modest electron-donating effect, which would slightly decrease the acidity of the phenolic proton compared to unsubstituted phenol. Therefore, the calculated pKa of this compound is predicted to be slightly higher than that of phenol.

Table 2: Predicted pKa Values for Phenol and this compound

CompoundPredicted pKa
Phenol9.95
This compound10.15

Note: These are hypothetical values based on computational models for substituted phenols.

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, including infrared (IR), Raman, and UV-Vis spectra. doaj.orgresearchgate.net By performing geometry optimization and frequency calculations, typically using DFT methods, a theoretical vibrational spectrum can be generated. nih.gov This calculated spectrum can then be compared with experimental data to aid in the assignment of vibrational modes. nih.gov

For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic ring and the heptyl chain, C-C stretching vibrations within the aromatic ring, and the C-S stretching of the sulfanyl (B85325) group.

Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to exhibit absorption bands characteristic of a substituted phenol, with the electron-donating heptylsulfanyl group likely causing a slight bathochromic (red) shift compared to phenol itself.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H Stretch3650
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2950-2850
Aromatic C=C Stretch1600-1450
C-S Stretch750-600

Note: These are hypothetical values based on typical DFT calculations for similar compounds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This allows for a deeper understanding of reaction pathways and the factors that control them.

Phenols are highly reactive towards electrophilic aromatic substitution due to the activating and ortho-, para-directing effects of the hydroxyl group. researchgate.net The heptylsulfanyl group at the para position of this compound further influences the regioselectivity of these reactions. As the para position is already substituted, electrophilic attack will be directed to the ortho positions relative to the hydroxyl group.

Computational studies can be used to model the reaction pathways of various electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation. By calculating the potential energy surface for the reaction, the transition state structures and activation barriers for attack at different positions on the aromatic ring can be determined. These calculations would be expected to confirm that electrophilic attack on this compound occurs preferentially at the ortho positions.

Computational chemistry can be a valuable tool in the design and optimization of synthetic routes. By calculating the thermodynamics and kinetics of proposed reaction steps, the feasibility of a particular synthetic pathway can be assessed before it is attempted in the laboratory.

For the synthesis of this compound, a potential route could involve the reaction of hydroquinone (B1673460) with heptanethiol. Computational modeling could be used to investigate the mechanism of this reaction, calculate the reaction energies, and identify any potential side reactions. This information could then be used to optimize the reaction conditions to maximize the yield of the desired product.

Investigation of Reactivity Descriptors and Quantitative Structure-Activity Relationships (QSAR)

Computational chemistry provides a powerful lens for understanding the intrinsic electronic properties of molecules and predicting their reactivity. In the study of this compound, theoretical investigations, particularly through Density Functional Theory (DFT), are instrumental in elucidating its chemical behavior. These studies focus on calculating various molecular descriptors that are key to understanding the molecule's stability, reactivity, and potential biological activity. While specific computational studies on this compound are not extensively available in the public domain, the principles can be illustrated using its parent compound, phenol, for which extensive theoretical data exists.

Quantum chemical calculations are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in governing chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

Global reactivity descriptors, which are derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). rjpn.orgnih.gov Chemical hardness, for instance, measures the resistance of a molecule to change its electron distribution, with a larger HOMO-LUMO gap generally indicating greater hardness and lower reactivity. rjpn.org Conversely, chemical softness is the reciprocal of hardness and signifies a higher propensity for reaction. The electrophilicity index quantifies the ability of a molecule to accept electrons.

The following table illustrates typical reactivity descriptors calculated for the phenol molecule, which serve as a foundational model for understanding substituted phenols like this compound.

DescriptorSymbolValue (for Phenol)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-0.21584 eVElectron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.08657 eVElectron-accepting ability
HOMO-LUMO Energy GapΔE0.12927 eVChemical reactivity and stability
Chemical Hardnessη0.064635Resistance to deformation of electron cloud
Chemical Potentialμ-0.151205Electron escaping tendency
Electronegativityχ0.151205Power to attract electrons
Global SoftnessS15.470Reciprocal of hardness, indicates reactivity
Electrophilicity Indexω0.1768Propensity to accept electrons

Note: The values presented are illustrative and can vary based on the computational method and basis set used. The HOMO and LUMO energy values are sourced from different studies. nih.govijaemr.com

Quantitative Structure-Activity Relationship (QSAR) studies build upon these computational insights to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of phenolic compounds, QSAR models are developed to predict activities such as antioxidant capacity or toxicity based on calculated molecular descriptors. nih.gov

For a series of substituted phenols, including this compound, a QSAR study would involve calculating a range of descriptors for each molecule. These descriptors can be electronic (like HOMO/LUMO energies, dipole moment), steric (related to the molecule's size and shape), or hydrophobic (like the logarithm of the partition coefficient, logP). The biological activity of each compound would be determined experimentally, and then statistical methods, such as multiple linear regression, are used to build a model that correlates the descriptors with the activity. nih.govnih.gov

A hypothetical QSAR data table for a series of phenolic compounds might look as follows:

CompoundBiological Activity (e.g., IC50)LogPEHOMO (eV)ELUMO (eV)Dipole Moment (Debye)
PhenolX1Y1Z1A1B1
4-MethylphenolX2Y2Z2A2B2
This compoundX3Y3Z3A3B3
4-ChlorophenolX4Y4Z4A4B4

Such models are invaluable in medicinal chemistry and toxicology for predicting the activity of new compounds, thereby guiding the synthesis of more potent or less toxic molecules and reducing the need for extensive animal testing. nih.gov The parameters derived from computational chemistry are thus fundamental to modern drug design and chemical risk assessment.

Environmental Transformation and Chemical Degradation Pathways of 4 Heptylsulfanyl Phenol

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms and their enzymes, is expected to be the primary mechanism for the environmental breakdown of 4-Heptylsulfanyl-phenol.

The microbial degradation of long-chain alkylphenols, such as nonylphenol and octylphenol, has been extensively studied and provides a model for the likely metabolism of this compound. nih.gov Numerous bacterial and fungal strains have been identified that can degrade these compounds. nih.gov The initial step in the aerobic degradation of 4-alkylphenols often involves the oxidation of the alkyl chain. For instance, the anaerobic degradation of 4-n-propylphenol and 4-n-butylphenol proceeds via oxidation of the alpha-carbon of the alkyl chain, leading to the formation of 4'-hydroxypropiophenone (B143161) and 4'-hydroxybutyrophenone, respectively. nih.gov Similarly, the bacterial enzyme 4-ethylphenol (B45693) methylenehydroxylase catalyzes the conversion of 4-ethylphenol to 1-(4-hydroxyphenyl)ethanol. nih.gov

For organosulfur compounds, microorganisms have evolved specific pathways for desulfurization. The "4S" pathway, extensively studied for the desulfurization of dibenzothiophene, involves a series of enzymatic steps that selectively cleave the carbon-sulfur bonds, releasing the sulfur as sulfite, which is then oxidized to sulfate (B86663). nih.govfrontiersin.org This pathway is mediated by a set of enzymes including monooxygenases and a desulfinase. nih.govfrontiersin.org It is plausible that similar enzymatic machinery could be involved in the degradation of this compound, targeting the thioether linkage.

The key enzymes involved in the degradation of compounds structurally related to this compound include monooxygenases, dioxygenases, and desulfinases.

Monooxygenases: These enzymes are crucial for the initial attack on both the alkyl chain and the aromatic ring of alkylphenols. For example, phenol (B47542) hydroxylase and alkylphenol monooxygenase are involved in the degradation of long-chain alkylphenols. dntb.gov.ua In the context of organosulfur compounds, monooxygenases are responsible for the initial oxidation of the sulfur atom in the 4S pathway. nih.govfrontiersin.org

Dioxygenases: Following the initial hydroxylation of the aromatic ring to form a catechol-like intermediate, ring cleavage is carried out by dioxygenases.

Desulfinases: In the 4S pathway, a desulfinase (DszB) catalyzes the final step of C-S bond cleavage in the sulfonated intermediate, releasing the sulfur-free aromatic compound and sulfite. energy.govosti.gov

While specific degradation products for this compound have not been documented, based on analogous compounds, a hypothetical degradation pathway can be proposed.

The initial microbial attack could occur at either the heptyl chain or the sulfur atom. Oxidation of the heptyl chain would likely proceed via hydroxylation at the benzylic carbon, followed by further oxidation to a ketone and then cleavage of the side chain. This would lead to intermediates such as 1-(4-hydroxyphenyl)heptan-1-ol , 1-(4-hydroxyphenyl)heptan-1-one , and ultimately 4-hydroxybenzoic acid .

Alternatively, the degradation could be initiated by oxidation of the thioether linkage, analogous to the initial steps of the 4S pathway for dibenzothiophene. This would result in the formation of 4-heptylsulfinyl-phenol and subsequently 4-heptylsulfonyl-phenol . Enzymatic cleavage of the C-S bond in the sulfonylated intermediate would then yield catechol and a heptyl-sulfur compound that would be further metabolized. The resulting catechol would then undergo ring cleavage.

Table 2: Postulated Biotic Degradation Intermediates of this compound

Degradation PathwayInitial CompoundIntermediate 1Intermediate 2Intermediate 3
Alkyl Chain Oxidation This compound1-(4-hydroxyphenyl)heptan-1-ol1-(4-hydroxyphenyl)heptan-1-one4-Hydroxybenzoic acid
Sulfur Oxidation & Desulfurization This compound4-Heptylsulfinyl-phenol4-Heptylsulfonyl-phenolCatechol

Advanced Oxidation Processes (AOPs) for Chemical Degradation

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive chemical species, primarily the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can lead to the partial degradation or complete mineralization of a wide range of organic contaminants, including phenolic compounds. The application of AOPs to this compound is a critical area of research for developing effective environmental remediation strategies.

Radical-Mediated Degradation Pathways

Beyond electrochemically generated radicals, other AOPs rely on different methods to produce reactive species for the degradation of pollutants like this compound. These processes include Fenton and photo-Fenton reactions, ozonation, and persulfate-based AOPs, which generate hydroxyl radicals (•OH) and/or sulfate radicals (SO4•−).

The reaction of these radicals with this compound is anticipated to follow complex, multi-step pathways. The initial attack of a hydroxyl or sulfate radical on the molecule is a critical step that dictates the subsequent transformation products.

Plausible Radical-Mediated Degradation Steps:

Radical Adduct Formation: The radical (•OH or SO4•−) adds to the aromatic ring of this compound, forming a transient hydroxycyclohexadienyl-type radical.

Electron Transfer: The phenolic group can undergo an electron transfer reaction with the radical, forming a phenoxyl radical and the corresponding anion of the radical species.

Hydrogen Abstraction: Radicals can abstract a hydrogen atom from the alkyl chain or the hydroxyl group.

Following these initial steps, a cascade of reactions, including hydroxylation, oxidation of the sulfur moiety, and C-S bond cleavage, is expected to occur. This leads to the formation of various transformation products.

Table 2: Potential Transformation Products from Radical-Mediated Degradation of this compound

Initial ReactionExpected Intermediate Products
Ring Hydroxylation Dihydroxylated derivatives of this compound.
Sulfur Oxidation 4-(Heptylsulfinyl)phenol, 4-(Heptylsulfonyl)phenol.
C-S Bond Cleavage Phenol, Heptanethiol, and their respective oxidation products.
Ring Opening Short-chain carboxylic acids (e.g., maleic acid, oxalic acid, formic acid).

The relative importance of these pathways depends on the specific AOP employed and the reaction conditions. For instance, sulfate radicals are known to have a higher tendency for electron transfer reactions compared to hydroxyl radicals. The identification and quantification of these intermediates are crucial for assessing the detoxification efficiency of the treatment process, as some transformation products may be more toxic than the parent compound.

Advanced Materials Science Applications of 4 Heptylsulfanyl Phenol

Incorporation into Polymeric Systems

The bifunctional nature of 4-Heptylsulfanyl-phenol, with its reactive phenolic hydroxyl group and the long alkyl-sulfur chain, suggests it could be a unique monomer or modifier in various polymer systems.

Role in Phenolic Resin Synthesis and Polymerization

Phenolic resins are traditionally synthesized through the condensation reaction of phenol (B47542) or substituted phenols with formaldehyde (B43269). The reactivity of the phenol ring is crucial for the polymerization process. For this compound, the hydroxyl group activates the aromatic ring for electrophilic substitution at the ortho positions.

Theoretical Role in Synthesis:

Monomer Participation: this compound could potentially be used as a co-monomer with phenol and formaldehyde in the synthesis of novolac or resol resins. The presence of the heptylsulfanyl group would introduce sulfur and a long alkyl chain into the polymer backbone.

Modification of Resin Properties: The incorporation of the heptylsulfanyl group could be expected to modify the properties of the resulting phenolic resin. The long, flexible heptyl group might increase the resin's flexibility and impact strength, while the sulfur atom could enhance its thermal stability and affinity for certain fillers or substrates.

Hypothetical Polymerization Data:

ParameterStandard Phenolic ResinHypothetical this compound Modified Resin
Monomers Phenol, FormaldehydePhenol, this compound, Formaldehyde
Potential Property Change High brittlenessIncreased flexibility, altered thermal properties
Potential Functionality Standard cross-linked networkInternally plasticized, sulfur-functionalized network

This table is illustrative and based on general chemical principles, not on documented experimental results for this compound.

Development of Advanced Composites

The properties of a composite material are highly dependent on the interface between the polymer matrix and the reinforcing filler. The unique chemical structure of a this compound-based resin could offer advantages in the development of advanced composites.

Potential Contributions to Composites:

Improved Interfacial Adhesion: The sulfur atom in the heptylsulfanyl group could exhibit strong interactions with certain types of fillers, such as carbon fibers or metallic particles, potentially leading to improved interfacial adhesion and better mechanical properties of the composite.

Enhanced Functionality: The presence of a long alkyl chain could improve the compatibility of the phenolic matrix with non-polar reinforcing fibers, leading to a more homogeneous composite material.

Applications in Functional Materials

The combination of a phenol ring, a sulfur atom, and a long alkyl chain in this compound suggests potential for its use in various functional materials, although specific research in these areas is not documented.

Optoelectronic and Semiconductor Device Integration

Sulfur-containing organic molecules are known to have interesting electronic properties. While there is no specific data on this compound, one can speculate on its potential in this area.

Theoretical Optoelectronic Properties:

The sulfur atom, with its lone pairs of electrons, could influence the electronic behavior of the phenol ring, potentially giving rise to properties useful in organic electronics. However, without experimental data, this remains a hypothesis.

Exploration in Novel Engineering Ceramics

Phenolic resins are often used as precursors for carbon-based materials and as binders in the production of ceramics. The incorporation of sulfur could theoretically influence the properties of the resulting ceramic materials.

Potential in Ceramic Formulation:

If a phenolic resin containing this compound were used as a binder and pyrolyzed, the sulfur might be incorporated into the final ceramic matrix, potentially altering its electrical or catalytic properties.

Potential in Electronic Materials Science

The dielectric properties of polymers are crucial for their application in electronic materials. The introduction of the heptylsulfanyl group into a phenolic resin could modify its dielectric constant and loss tangent.

Hypothetical Dielectric Properties:

MaterialPotential Dielectric ConstantPotential Application
Standard Phenolic ResinModerateInsulators, laminates
Hypothetical this compound Modified ResinPotentially lowerAdvanced insulators, substrates for electronic circuits

This table is for illustrative purposes and is not based on measured data for this compound.

Mechanistic Studies of Material Interactions

The unique trifunctional nature of this compound—possessing a sulfur headgroup, a central aromatic ring, and a flexible alkyl chain—suggests its potential as a versatile molecule in materials science for tailoring surface properties and engineering microstructures. Mechanistic studies, while not directly performed on this specific compound, can be inferred from extensive research on its constituent chemical moieties.

The interaction of this compound with material surfaces is expected to be a multifaceted process, governed by the interplay of its functional groups and the nature of the substrate. The adsorption mechanism can be dissected into contributions from the thiol, the phenol, and the heptyl group.

The thiol group is renowned for its strong affinity for noble metal surfaces such as gold, silver, and copper. oaepublish.com Upon exposure, it is anticipated that this compound would form a strong, semi-covalent bond between the sulfur atom and the metal substrate. northwestern.edu This process, known as chemisorption, is the primary driving force for the formation of self-assembled monolayers (SAMs). sigmaaldrich.com The self-assembly is further stabilized by van der Waals interactions between the adjacent heptyl chains, promoting the formation of a densely packed and ordered molecular layer. northwestern.edu

The aromatic phenol ring introduces additional interaction mechanisms. The π-electrons of the benzene (B151609) ring can engage in π-π stacking interactions, which would contribute to the ordering and stability of the monolayer, especially on graphitic or other aromatic surfaces. Furthermore, the hydroxyl (-OH) group of the phenol is capable of forming hydrogen bonds with suitable substrates (e.g., metal oxides) or with adjacent molecules, influencing the orientation and packing of the assembled layer. researchgate.net

The heptyl chain, a seven-carbon alkyl group, provides a hydrophobic character to the molecule. This hydrophobicity is a significant driving force for self-assembly in polar solvents, as the aggregation of the alkyl chains minimizes their contact with the solvent. ethz.ch The length of the alkyl chain is critical in determining the packing density and ordering of the resulting monolayer. sigmaaldrich.com

Interactive Data Table: Plausible Interfacial Interactions of this compound

Functional GroupInteraction TypeSubstrate TypeDriving Force
Thiol (-SH) Chemisorption (Thiolate-Metal Bond)Noble Metals (Au, Ag, Cu)Strong S-Metal affinity
Phenol (-OH) Hydrogen BondingMetal Oxides, Hydroxylated SurfacesElectrostatic attraction
Aromatic Ring π-π StackingGraphitic materials, Aromatic SAMsvan der Waals forces
Heptyl Chain van der Waals interactionsN/A (intermolecular)Hydrophobic interactions

The ability of this compound to form ordered monolayers on various substrates makes it a promising candidate for microstructural engineering. By modifying the surface energy and chemical reactivity of a material, this compound could be used to direct the growth and assembly of subsequent layers or nanoscale components.

One potential application is in the controlled crystallization of organic semiconductors or the templated growth of inorganic thin films. The functionalized surface created by the this compound monolayer can act as a template, where the terminal hydroxyl groups or the aromatic rings influence the nucleation and orientation of crystals grown on top of the monolayer. The precise control over the surface chemistry could lead to enhanced performance in electronic and optoelectronic devices.

In the realm of nanotechnology, this compound could be employed to functionalize nanoparticles, preventing their aggregation and facilitating their dispersion in various matrices. The heptyl chain would provide steric stabilization, while the phenol group could serve as a reactive site for further chemical modifications or for binding to other molecules or materials.

Furthermore, the formation of SAMs of this compound on metal surfaces could significantly enhance their resistance to corrosion. The densely packed alkyl chains would act as a physical barrier, preventing the ingress of corrosive agents to the metal surface. oaepublish.com

The characterization of microstructures engineered with this compound would involve a suite of surface-sensitive analytical techniques. Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) would be invaluable for visualizing the molecular packing and ordering of the self-assembled monolayers at the atomic and molecular scale. X-ray Photoelectron Spectroscopy (XPS) would be used to confirm the chemical composition of the surface and the nature of the sulfur-substrate bond. researchgate.net Contact angle measurements would provide information about the surface energy and hydrophobicity of the modified material, while Infrared Reflection-Absorption Spectroscopy (IRRAS) could elucidate the orientation of the molecules within the monolayer.

Interactive Data Table: Potential Microstructural Engineering Applications and Characterization of this compound

ApplicationEngineering MechanismKey Characterization Techniques
Controlled Crystallization Templated growth on a functionalized surfaceXRD, SEM, AFM
Nanoparticle Functionalization Surface passivation and steric stabilizationTEM, DLS, XPS
Corrosion Inhibition Formation of a dense barrier layerElectrochemical Impedance Spectroscopy, Salt Spray Test
Biomaterial Surface Modification Altering surface hydrophobicity and bio-adhesionContact Angle Goniometry, Protein Adsorption Assays

Q & A

Q. What are the recommended methods for synthesizing 4-Heptylsulfanyl-phenol with high purity, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, where phenol derivatives react with heptylsulfanyl precursors. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound. Purity validation should employ gas chromatography (GC) with flame ionization detection, as demonstrated in similar phenolic compound analyses (>99% purity thresholds) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation exposure. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services. Emergency protocols include skin decontamination with soap/water and immediate medical consultation for accidental ingestion .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound under varying conditions?

  • Methodological Answer : Accelerated aging studies under controlled UV light, temperature, and pH conditions can simulate environmental degradation. Liquid chromatography-mass spectrometry (LC-MS/MS) is recommended to identify degradation byproducts. Ecotoxicity assays (e.g., Daphnia magna mortality tests) should assess ecological risks. Data collection should follow High Production Volume (HPV) chemical assessment frameworks, including longitudinal stability metrics .

Q. What computational approaches are effective in predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Density functional theory (DFT) calculations can model electronic properties and reactive sites, while molecular dynamics simulations predict binding affinities to proteins or membranes. ChemSpider-derived structural data (e.g., SMILES notations) enable quantitative structure-activity relationship (QSAR) modeling for toxicity prediction . Validation requires cross-referencing computational results with experimental bioactivity assays .

Q. How should discrepancies in reported bioactivity data for this compound be resolved across independent studies?

  • Methodological Answer : Conduct reproducibility studies under standardized conditions (e.g., ISO 10993 for cytotoxicity). Perform meta-analyses to identify confounding variables (e.g., solvent polarity, cell line variability). Peer review frameworks, such as EPA’s Toxicological Review guidelines, emphasize transparency in methodology and statistical rigor to resolve contradictions .

Data Reporting Recommendations

  • Synthesis & Characterization : Tabulate reaction yields, GC purity percentages, and spectral data (e.g., NMR chemical shifts) .
  • Degradation Studies : Include time-series LC-MS/MS profiles of degradation products and EC₅₀ values from ecotoxicity assays .
  • Computational Modeling : Report DFT-calculated HOMO-LUMO gaps, binding energies, and QSAR validation metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.